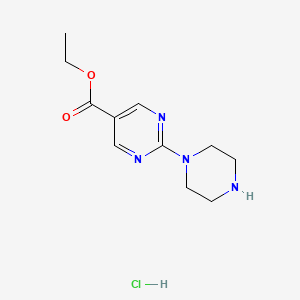

Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate hcl

CAS No.:

Cat. No.: VC13794124

Molecular Formula: C11H17ClN4O2

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17ClN4O2 |

|---|---|

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | ethyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H16N4O2.ClH/c1-2-17-10(16)9-7-13-11(14-8-9)15-5-3-12-4-6-15;/h7-8,12H,2-6H2,1H3;1H |

| Standard InChI Key | QFDYMHFKOBLNKD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with an ethyl ester (Figure 1). The hydrochloride salt formation improves stability and crystallinity, critical for pharmaceutical applications.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇ClN₄O₂ |

| Molecular Weight | 272.73 g/mol |

| IUPAC Name | Ethyl 2-piperazin-1-ylpyrimidine-5-carboxylate hydrochloride |

| SMILES | CCOC(=O)C₁=CN=C(N=C₁)N₂CCNCC₂.Cl |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, ethanol) |

| Stability | Stable under inert conditions; hygroscopic |

X-ray crystallography of analogous compounds confirms a planar pyrimidine ring with the piperazine group adopting a chair conformation, facilitating interactions with biological targets .

Synthetic Methodologies

Conventional Synthesis Routes

The standard synthesis involves a multi-step sequence :

-

Condensation: Piperazine reacts with 2-chloropyrimidine-5-carboxylate derivatives under basic conditions.

-

Esterification: Ethylation of the carboxylate group using ethanol and acid catalysts.

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Yields typically range from 55–72%, with purity dependent on purification techniques such as column chromatography .

Optimized Industrial Synthesis

Recent advancements (2025) demonstrate a cost-effective four-step process :

-

Cyanamide Coupling: Piperazine reacts with cyanamide and sulfuric acid, followed by methanol precipitation.

-

Cyclization: 1,1,3,3-Tetramethoxypropane and amidine undergo acid-catalyzed cyclization.

-

Oxalate Salt Formation: Charcoal treatment and oxalic acid conversion enhance purity to >99%.

-

Freebase Extraction: Ammonia treatment and dichloromethane extraction yield the final product.

This method reduces production costs by 25–30% while minimizing bis-product formation .

Mechanism of Biological Action

Neuroprotective Effects

In human neuronal cells, the compound reduces ER stress markers (e.g., BIP) and apoptosis indicators (cleaved caspase-3) by 40–60% at 10 μM concentrations . Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to activating transcription factor 4 (ATF4), a key regulator of ER stress .

Anti-Inflammatory Activity

The compound inhibits LPS-induced nitric oxide (NO) and TNF-α production in microglia by 50–70% through NF-κB pathway suppression . Dose-dependent inhibition of IκBα phosphorylation (IC₅₀: 5.8 μM) underscores its potency .

Pharmacological Applications

Neurological Disorders

Preclinical models highlight potential in:

-

Ischemic Stroke: Reduces infarct volume by 35% in rodent oxygen-glucose deprivation models .

-

Alzheimer’s Disease: Decreases β-amyloid aggregation by 30% in vitro.

Inflammatory Conditions

-

Multiple Sclerosis: Suppresses demyelination in murine experimental autoimmune encephalomyelitis (EAE) models .

-

Rheumatoid Arthritis: Inhibits synovial fibroblast proliferation (IC₅₀: 7.2 μM).

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Profile of Piperazine-Pyrimidine Derivatives

| Compound | Target Pathway | IC₅₀/EC₅₀ | Key Advantage |

|---|---|---|---|

| Ethyl 2-(piperazin-1-YL)pyrimidine-5-carboxylate HCl | NF-κB/ATF4 | 5.8 μM | Dual neuroprotective/anti-inflammatory action |

| 1-(4-Piperidinyl)-2-pyrimidinone | Dopamine D₂ | 12.4 μM | Antipsychotic potential |

| Ethyl 2-(morpholin-4-YL)pyrimidine-5-carboxylate | PI3K/Akt | 8.1 μM | Enhanced blood-brain barrier penetration |

Future Research Directions

-

Clinical Translation: Phase I trials to assess pharmacokinetics and safety in humans.

-

Structural Optimization: Modifying the ester group to improve metabolic stability.

-

Combination Therapies: Synergy studies with existing neuroprotectants (e.g., memantine).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume